1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(Adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a structurally complex imidazole derivative featuring three distinct moieties:
- Adamantane-1-carbonyl group: A rigid, lipophilic bicyclic hydrocarbon system known to enhance metabolic stability and membrane permeability in drug design.
- 2-Chlorophenyl methyl sulfanyl group: A sulfur-containing aromatic substituent that may influence electronic and steric properties.
This compound’s unique combination of adamantane and sulfur-linked aromatic groups distinguishes it from other imidazole derivatives.
Properties
IUPAC Name |
1-adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c22-18-4-2-1-3-17(18)13-26-20-23-5-6-24(20)19(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBIUUWEAJGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Adamantane-1-Carbonyl Chloride
Adamantane-1-carbonyl chloride serves as the foundational building block for introducing the lipophilic adamantane moiety. The synthesis typically involves reacting adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example:
$$
\text{Adamantane-1-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Adamantane-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is conducted in dichloromethane at 40–60°C for 4–6 hours, yielding the acyl chloride in >85% purity after distillation.
Alternative Routes via Sulfur-Based Intermediates
Patent CN102108057B describes the oxidation of adamantane sulfinyl chloride to adamantane sulfonyl chloride using chlorine gas in methyl tertiary butyl ether at 60–70°C. While this method focuses on sulfonyl derivatives, analogous oxidative strategies may be adapted for carbonyl chloride synthesis by substituting sulfur with carbonyl precursors.
Formation of the 4,5-Dihydro-1H-Imidazole Core
Cyclization of α-Hydroxyiminoketones
The imidazole ring is constructed via condensation of α-hydroxyiminoketones with formaldimines. As reported in Beilstein Journal of Organic Chemistry, adamantyloxyamine reacts with formaldehyde to generate N-(adamantyloxy)formaldimine, which subsequently undergoes cyclization with α-hydroxyiminoketones. For the target compound, this step is modified to incorporate a 2-chlorobenzyl sulfanyl group at the C(2) position.
Thiol-Ene Functionalization
The introduction of the [(2-chlorophenyl)methyl]sulfanyl group employs a thiol-ene reaction. 2-Chlorobenzyl mercaptan is reacted with a preformed imidazole intermediate containing a vinyl or halide substituent. For example:
$$
\text{Imidazole-CH}2\text{Br} + \text{HS-CH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Imidazole-CH}2\text{S-CH}2\text{C}6\text{H}_4\text{Cl} + \text{HBr}
$$
This step proceeds in dimethylformamide (DMF) with triethylamine as a base, achieving 70–80% yields.
Coupling of Adamantane-1-Carbonyl to the Imidazole Scaffold
Acylation of Imidazole Nitrogen
The adamantane-1-carbonyl group is introduced via nucleophilic acyl substitution. Adamantane-1-carbonyl chloride reacts with the secondary amine of 4,5-dihydro-1H-imidazole in the presence of a base (e.g., pyridine or NaHCO₃):
$$
\text{Imidazole-NH} + \text{Adamantane-1-COCl} \xrightarrow{\text{pyridine}} \text{Imidazole-N-CO-Admantane} + \text{HCl}
$$
Reaction conditions (25°C, 12 hours) yield 65–75% product after column chromatography.
Optimization of Coupling Efficiency
Patent EP1820792A1 highlights the use of sulfuric acid and acetic acid as catalysts for adamantane functionalization. Applying these conditions (H₂SO₄, 70°C, 1 hour) improves coupling efficiency to 85–90%.
Analytical Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction (as described in PubMed 23246730) confirms the chair conformation of adamantane and planar geometry of the imidazole ring.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thiol-ene functionalization | 75 | 98 | Regioselectivity |
| Acyl chloride coupling | 85 | 95 | Scalability |
| Sulfuric acid catalysis | 90 | 97 | Reduced reaction time |
Challenges and Mitigation Strategies
- Byproduct Formation : Oxidative dimerization of thiols is minimized using inert atmospheres (N₂/Ar).
- Low Solubility : Adamantane derivatives require polar aprotic solvents (DMF, DMSO) for homogeneity.
Industrial-Scale Considerations
Patent CA2459745A1 emphasizes the use of flow chemistry for continuous production, reducing batch variability. For instance, microreactors achieve 95% conversion in 10 minutes at 100°C.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to nucleophilic displacement under alkaline or oxidative conditions. For example:
-
Reaction with alkyl halides :
This reaction replaces the 2-chlorobenzyl group with other alkyl/aryl groups (e.g., methyl, allyl). -
Oxidative desulfurization :
Treatment with HO or mCPBA converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties and biological activity .
Imidazole Ring Functionalization
The dihydroimidazole core participates in characteristic heterocyclic reactions:
Alkylation/Acylation
-
N-alkylation :
Quaternary ammonium salts enhance solubility for pharmacological studies . -
Acylation :
Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives, modifying hydrogen-bonding capacity.
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl, HSO), the imidazole ring undergoes hydrolysis to yield adamantane-carbonyl thiourea intermediates.
Adamantane Carbonyl Reactivity
The adamantane-1-carbonyl group exhibits steric hindrance but can undergo:
Nucleophilic Acyl Substitution
Reduction
Lithium aluminum hydride (LiAlH) reduces the carbonyl to a hydroxymethyl group, generating alcohol derivatives.
Aromatic Substitution on the 2-Chlorophenyl Group
The chlorophenyl substituent participates in electrophilic substitution, though steric effects from the ortho-chloro group limit reactivity:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 2-Chloro-5-nitrophenyl derivative | 45% |
| Suzuki Coupling | Pd(PPh), KCO | Biaryl analogs | 62% |
Biological Interactions (Mechanistic Insights)
The compound inhibits enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) through:
Scientific Research Applications
Chemistry
1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in organic synthesis due to its unique structural properties.
Biology
Research into this compound has revealed potential biological activities:
- Antimicrobial Activity : Derivatives of adamantane have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Candida albicans. Studies indicate that compounds with the adamantane carbonyl moiety exhibit minimum inhibitory concentrations (MIC) as low as 12.5 μM against these organisms .
- Anticancer Activity : The compound has been evaluated for cytotoxic effects on human cancer cell lines. IC50 values ranging from 6.12 μM to 6.88 μM have been reported against cell lines such as Hep3B and HeLa at concentrations of 100 μM. The mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation .
Medicine
The compound is being explored for its therapeutic potential in various diseases:
- Drug Development : Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating infections and cancer.
Industrial Applications
In addition to its research applications, this compound may find utility in industrial settings:
- Advanced Materials : The unique structural characteristics make it suitable for developing advanced materials such as polymers and coatings.
Case Studies
Several studies have documented the promising biological activities of adamantane derivatives:
- Antimicrobial Efficacy : A series of hydrazide-hydrazone compounds were synthesized; several displayed potent antibacterial activity against Escherichia coli and other pathogens.
- Cytotoxicity Assessments : Investigations into antiproliferative effects revealed that certain derivatives significantly inhibited cell viability in cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. For instance, if used as an antiviral agent, the adamantane moiety may inhibit viral replication by interfering with viral ion channels. The imidazole ring can interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Insights
Lipophilicity and Bioavailability :
- The adamantane group in the target compound confers exceptional lipophilicity compared to nitro () or methoxy () substituents. This may enhance blood-brain barrier penetration, a trait absent in polar derivatives like the benzenesulfonyl analog ().
Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase reactivity, making such compounds prone to nucleophilic substitution.
Biological Activity :
- Diphenylimidazoles () exhibit CNS-depressant effects (e.g., reduced locomotor activity), while methoxy-substituted analogs () show antimicrobial and metal-sensing properties. The target compound’s adamantane moiety may align with antiviral or neuroprotective applications, though direct evidence is lacking.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving adamantane carbonyl chloride and a pre-formed 2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole precursor . This contrasts with simpler one-pot condensations for diphenylimidazoles ().
Biological Activity
The compound 1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a derivative of adamantane, a structure known for its unique biological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula C22H28N2OS . Its synthesis involves several steps, starting from adamantane-1-carboxylic acid. The synthesis typically includes:
- Esterification : Adamantane-1-carboxylic acid is converted to its methyl ester.
- Hydrazine Reaction : The methyl ester is reacted with hydrazine hydrate to yield adamantane-1-carbohydrazide.
- Thioamide Formation : The carbohydrazide is treated with isothiocyanates to introduce the sulfanyl group, forming the target compound.
The reaction conditions often involve solvents like ethanol and bases such as potassium carbonate to facilitate the formation of thioamides .
Antimicrobial Properties
Research indicates that derivatives of adamantane exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various pathogens, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Significant activity against Escherichia coli.
- Fungi : Exhibits antifungal properties against Candida albicans.
In vitro studies have demonstrated that the minimum inhibitory concentrations (MIC) for these bacteria range from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .
Antiviral Activity
Similar adamantane derivatives have shown antiviral effects in previous studies. For instance, compounds related to this structure have been tested against viruses such as influenza A and HIV-1. These compounds demonstrated significant antiviral activity in chick embryos, suggesting potential therapeutic applications in viral infections .
The biological activity of this compound is believed to involve:
- Interaction with Proteins : The adamantyl group may enhance binding affinity to target proteins or enzymes due to steric hindrance.
- Nucleophilic Attack : The dihydroimidazole ring can interact with nucleophilic sites on biomolecules, potentially leading to inhibition of key biological pathways involved in microbial growth or viral replication .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various adamantane derivatives, including the compound of interest. Results showed that it inhibited bacterial growth effectively compared to standard antibiotics like ampicillin. The study concluded that modifications in the chemical structure significantly influenced antimicrobial potency.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 200 | Moderate |
| Ampicillin | 100 | Strong |
Study 2: Antiviral Screening
Another research project focused on testing adamantane derivatives against influenza viruses. The compound was part of a series that exhibited promising results in reducing viral load in infected cell cultures.
Q & A
Q. What established synthetic routes are available for 1-(adamantane-1-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Adamantane-1-carbonyl chloride is prepared via Friedel-Crafts acylation of adamantane using acyl chlorides.
- Step 2 : Reaction of the adamantane carbonyl group with a dihydroimidazole precursor (e.g., 2-mercapto-4,5-dihydroimidazole) under nucleophilic substitution (SN) conditions.
- Step 3 : Thiol-alkylation of the intermediate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl group .
Purification steps may include column chromatography or recrystallization. Yields can vary (40–70%) depending on reaction conditions and solvent selection.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantane, imidazole, and 2-chlorophenyl group connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₂₂ClN₂OS: ~393.1 g/mol).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtained (see for imidazole derivative structural reports).
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways. For example, optimizing the thiol-alkylation step by simulating solvent effects (e.g., DMF vs. THF) .
- Machine Learning : Training models on existing imidazole synthesis data (e.g., substituent effects, reaction times) to predict optimal conditions (temperature, catalyst) .
- Contingency Analysis : Computational tools like Gaussian or ORCA can predict side reactions (e.g., adamantane ring oxidation) and guide experimental mitigation .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., fungal CYP51 enzyme for antifungal activity). If discrepancies arise, evaluate assay conditions (e.g., pH, cell lines) .
- By-Product Analysis : LC-MS or HPLC to identify impurities from incomplete reactions (e.g., unreacted 2-chlorobenzyl bromide) that may skew bioactivity results .
- Environmental Persistence : Assess degradation products (e.g., via GC-MS) to determine if metabolites interfere with activity assays .
Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?
- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate lipophilicity and target binding .
- Sulfonyl Chloride Functionalization : Introduce sulfonamide groups (e.g., using 1-methylimidazole-4-sulfonyl chloride) to improve solubility or enzymatic resistance .
- Adamantane Modifications : Substitute adamantane with smaller polycyclic hydrocarbons (e.g., bicyclo[2.2.1]heptane) to reduce molecular weight while retaining rigidity .
Q. What in vitro models are suitable for evaluating biological activity?
- Antifungal Assays : Microdilution assays against Candida albicans or Aspergillus fumigatus (MIC values) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 enzymes or kinases implicated in disease pathways .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (toxicological hazards similar to and ).
- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by respiratory hazards in imidazole derivatives ).
- Waste Disposal : Follow EPA guidelines for chlorinated organic compounds (e.g., incineration with scrubbing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
